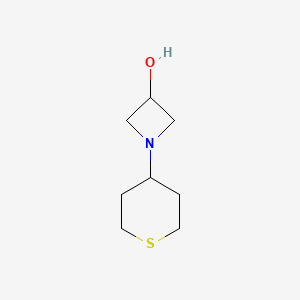
1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol
Overview
Description
1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrothiopyran ring fused with an azetidine structure. Its molecular formula is , indicating the presence of sulfur, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive bacteria, fungi |
| (Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol | Antimicrobial, Anticonvulsant | Various bacterial strains |
Anticonvulsant Activity
Some derivatives of tetrahydrothiopyran compounds have been reported to exhibit anticonvulsant properties. These effects are likely mediated through modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, altering their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for microbial survival or neuronal function.
- Signal Transduction Modulation : By interacting with signaling pathways, it could influence cellular responses to external stimuli.
Study 1: Antifungal Activity
A study evaluated the antifungal properties of several thiopyran derivatives against Candida albicans and Aspergillus flavus. The results indicated that certain modifications to the thiopyran ring enhanced antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of tetrahydrothiopyran derivatives in animal models of epilepsy. The findings demonstrated that these compounds significantly reduced seizure frequency and severity, supporting their potential as therapeutic agents in epilepsy management.
Properties
IUPAC Name |
1-(thian-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFEWVTNUMORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















